molecular formula C18H12Cl3O4P B15492829 Tris(o-chlorophenyl) phosphate CAS No. 631-44-7

Tris(o-chlorophenyl) phosphate

Cat. No.: B15492829
CAS No.: 631-44-7
M. Wt: 429.6 g/mol
InChI Key: LFRFOEVCFVCHEV-UHFFFAOYSA-N
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Description

Tris(o-chlorophenyl) phosphate (ToCPP) is an organophosphate ester (OPE) characterized by three o-chlorophenyl groups attached to a phosphate core. ToCPP is presumed to function as a flame retardant or plasticizer, similar to other OPEs, due to its chlorinated aromatic structure, which enhances thermal stability and resistance to combustion .

Properties

CAS No.

631-44-7

Molecular Formula

C18H12Cl3O4P

Molecular Weight

429.6 g/mol

IUPAC Name

tris(2-chlorophenyl) phosphate

InChI

InChI=1S/C18H12Cl3O4P/c19-13-7-1-4-10-16(13)23-26(22,24-17-11-5-2-8-14(17)20)25-18-12-6-3-9-15(18)21/h1-12H

InChI Key

LFRFOEVCFVCHEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OP(=O)(OC2=CC=CC=C2Cl)OC3=CC=CC=C3Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Structural and Functional Properties of ToCPP and Analogs

Compound Structure Key Functional Groups Primary Applications
Tris(o-chlorophenyl) phosphate (ToCPP) Three o-chlorophenyl groups Chlorinated aromatic rings Flame retardant, plasticizer*
Tri-o-cresyl phosphate (TOCP) Three o-methylphenyl groups Methylated aromatic rings Hydraulic fluids, lubricants
Tris(2-chloroethyl) phosphate (TCEP) Three 2-chloroethyl chains Chlorinated alkyl chains Foam insulation, textiles
TDCPP Three 1,3-dichloro-2-propyl chains Dichlorinated alkyl chains Furniture foam, automotive parts

*Inferred from structural analogs .

Key Insights :

  • ToCPP vs.
  • ToCPP vs. TCEP/TDCPP : While TCEP and TDCPP feature chlorinated alkyl chains, ToCPP’s aromatic structure may reduce biodegradability but improve stability in high-temperature applications .

Toxicity Profiles

Table 2: Comparative Toxicity Data

Compound Test System Key Findings Reference
TOCP Humans/Rats Neurotoxic; inhibits acetylcholinesterase, causing paralysis ("ginger jake syndrome") .
TDCPP Asian freshwater clams Induces apoptosis via mitochondrial pathways; EC50 = 1.2 µM .
TCEP Fischer 344 rats Testicular toxicity (tubular degeneration) at 3000 mg/kg/day .
TCPP Human hepatoma cells Low cytotoxicity but disrupts steroid hormone biosynthesis at low doses .

Key Insights :

  • ToCPP Toxicity : Though direct data are lacking, its chlorinated aromatic structure may pose risks similar to TOCP (neurotoxicity) or TDCPP (apoptosis pathways) .
  • Metabolic Stability : Chlorinated OPEs like TCEP and TDCPP resist degradation in wastewater treatment, suggesting ToCPP may also persist in ecosystems .

Environmental Behavior and Detection

Table 3: Environmental Presence and Analytical Methods

Compound Environmental Compartment Detection Method Concentration Range Reference
TDCPP Snowwater (Nanjing, China) UPLC-MS/MS 229.1–1175.0 ng/L
TCEP/TCPP Road dust (Suzhou, China) GC-MS 0–6,931.46 ng/g
TEHP Atmospheric particulates UPLC-MS/MS 0.5–500 ng/mL (urine)

Key Insights :

  • Detection Challenges : ToCPP’s aromatic structure may require advanced methods like UPLC-MS/MS for quantification, as used for TDCPP and TEHP .

Regulatory and Health Implications

  • Regulatory Status : TCEP and TDCPP are restricted under REACH due to reproductive toxicity . ToCPP’s structural similarity suggests it may face similar scrutiny.
  • Human Exposure : Studies on TDCPP in road dust indicate high exposure risks for children and workers, highlighting the need for ToCPP exposure assessments .

Q & A

Q. What experimental strategies address contradictions in developmental toxicity data across studies?

  • Meta-Analysis : Systematically compare endpoints (e.g., fetal weight reduction, skeletal malformations) from rodent studies, adjusting for dose metrics (mg/kg-day vs. internal exposure). Apply Hill’s criteria for causality (e.g., consistency, temporality) .
  • In Vitro Alternatives : Use zebrafish embryogenesis assays to screen for teratogenicity while controlling for maternal metabolic interference .

Q. How do researchers evaluate the carcinogenic potential of this compound under chronic exposure scenarios?

  • Guidelines : Follow IARC protocols for rodent bioassays (e.g., 2-year gavage studies in Sprague Dawley rats). Monitor tumor incidence (e.g., liver, thyroid) and preneoplastic lesions .
  • Biomarkers : Incorporate toxicogenomics (e.g., CYP450 induction) and DNA adduct quantification to link exposure to oncogenic pathways .

Q. What methodologies resolve conflicting data on environmental persistence vs. biodegradation rates?

  • Microcosm Studies : Simulate environmental conditions (e.g., soil vs. water, microbial communities) with 14C-labeled this compound to track mineralization and metabolite formation .
  • Advanced Analytics : Employ non-target screening (HRMS) to identify transformation products (e.g., dechlorinated derivatives) that may retain toxicity .

Methodological and Data Analysis Considerations

Q. How should researchers design studies to account for metabolite-mediated toxicity?

  • Approach : Use in vitro hepatic microsomal assays (e.g., human S9 fractions) to identify major metabolites. Cross-validate findings with in vivo metabolite profiling (e.g., urine/plasma LC-HRMS) .
  • Statistical Tools : Apply pharmacokinetic modeling (PBPK) to extrapolate metabolite kinetics from rodents to humans .

Q. What frameworks are recommended for reconciling epidemiological and toxicological data?

  • Integration : Use the Navigation Guide or GRADE criteria to weight evidence by study quality (e.g., confounding control, exposure assessment precision) .
  • Case Study : Compare occupational exposure data (e.g., air monitoring) with rodent toxicity benchmarks to estimate margin of exposure (MOE) .

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